![molecular formula C16H36N2O B14596624 1-[(2-Aminoethyl)amino]tetradecan-2-OL CAS No. 60043-75-6](/img/structure/B14596624.png)
1-[(2-Aminoethyl)amino]tetradecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Aminoethyl)amino]tetradecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(2-Aminoethyl)amino]tetradecan-2-OL can be synthesized through several methods. One common approach involves the reaction of tetradecanol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Aminoethyl)amino]tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(2-Aminoethyl)amino]tetradecan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and interaction with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-[(2-Aminoethyl)amino]tetradecan-2-OL involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tetradecanol: Similar in structure but lacks the amino group.
Ethylenediamine: Contains two amino groups but lacks the long carbon chain.
2-Tetradecanol: Similar in structure but the hydroxyl group is positioned differently
Uniqueness
1-[(2-Aminoethyl)amino]tetradecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60043-75-6 |
|---|---|
Molekularformel |
C16H36N2O |
Molekulargewicht |
272.47 g/mol |
IUPAC-Name |
1-(2-aminoethylamino)tetradecan-2-ol |
InChI |
InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)15-18-14-13-17/h16,18-19H,2-15,17H2,1H3 |
InChI-Schlüssel |
PVRLCRSXXRKMHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CNCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


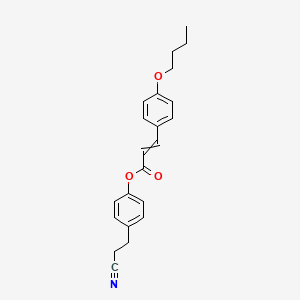
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

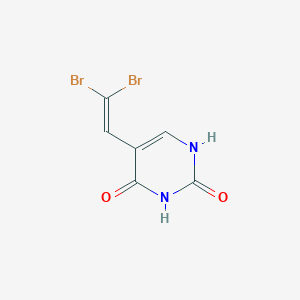
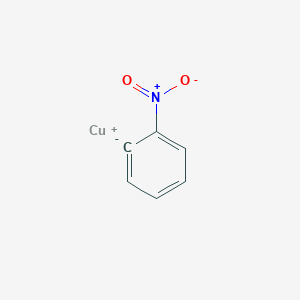

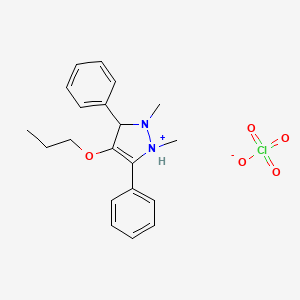
![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


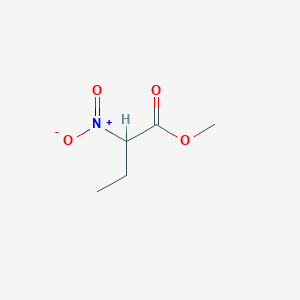
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
